7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide
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Overview
Description
WEHI-9625 is a small molecule that has garnered significant attention in the field of apoptosis research. It is known for its ability to bind to the voltage-dependent anion channel 2 (VDAC2) and inhibit apoptosis mediated by the BCL-2 homologous antagonist/killer (BAK) protein in mice . This compound is particularly notable for its specificity, as it does not affect human BAK or the closely related apoptosis effector BAX .
Preparation Methods
The synthesis of WEHI-9625 involves the creation of a tricyclic sulfone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core tricyclic structure is synthesized through a series of cyclization reactions.
Introduction of functional groups: Various functional groups, such as methoxybenzoyl and methylbenzyl, are introduced to the core structure through substitution reactions.
Final modifications: The final product is obtained after several purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
WEHI-9625 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can introduce different functional groups to the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WEHI-9625 has several scientific research applications:
Chemistry: It is used as a tool compound to study the interactions between small molecules and mitochondrial proteins.
Biology: Researchers use WEHI-9625 to investigate the mechanisms of apoptosis and the role of VDAC2 in cell death.
Mechanism of Action
WEHI-9625 exerts its effects by binding to VDAC2, a protein located in the mitochondrial outer membrane. This binding stabilizes the interaction between VDAC2 and BAK, preventing BAK from initiating the apoptotic process. By blocking this early step in apoptosis, WEHI-9625 preserves cellular function and long-term clonogenic potential . The compound is highly selective, affecting only mouse BAK and not human BAK or BAX .
Comparison with Similar Compounds
WEHI-9625 is unique in its specificity for mouse BAK and its ability to inhibit apoptosis at an early stage. Similar compounds include:
Venetoclax (ABT-199): A BCL-2 inhibitor used in cancer therapy, but it acts later in the apoptotic pathway.
Caspase inhibitors: These compounds block apoptosis by inhibiting caspases, but they act too late to provide long-term protection.
Other VDAC2 ligands: Compounds that bind to VDAC2 but may not have the same specificity or potency as WEHI-9625.
WEHI-9625 stands out due to its early intervention in the apoptotic process and its high selectivity for mouse BAK.
Properties
IUPAC Name |
7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRUUKJUZNKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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